1-(2-Methoxy-5-nitrophenyl)-2-thiourea

DNA-binding Drug design Cytotoxicity

Avoid generic thiourea substitution. The ortho-methoxy-para-nitro pattern is critical: analogous acyl thioureas show a 7.8-fold higher DNA-binding constant versus unsubstituted forms. This intermediate is essential for CFTR-targeted pharmacophores and antimicrobial leads. Specifications: CAS 159753-14-7, MF C8H9N3O3S, MW 227.24, mp 187–189°C. Ensure reproducibility—specify this exact substitution pattern in your order.

Molecular Formula C8H9N3O3S
Molecular Weight 227.24 g/mol
CAS No. 159753-14-7
Cat. No. B1302214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxy-5-nitrophenyl)-2-thiourea
CAS159753-14-7
Molecular FormulaC8H9N3O3S
Molecular Weight227.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)N
InChIInChI=1S/C8H9N3O3S/c1-14-7-3-2-5(11(12)13)4-6(7)10-8(9)15/h2-4H,1H3,(H3,9,10,15)
InChIKeyXIOYSXKDIDOGPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methoxy-5-nitrophenyl)-2-thiourea (CAS 159753-14-7) as a Thiourea-Based Building Block for Medicinal Chemistry and Targeted Synthesis


1-(2-Methoxy-5-nitrophenyl)-2-thiourea (CAS 159753-14-7) is an aryl thiourea derivative with the molecular formula C8H9N3O3S and a molecular weight of 227.24 g/mol, featuring a methoxy and a nitro group on the phenyl ring . This compound is classified as a specialized thiourea building block utilized in the synthesis of biologically active molecules, particularly for applications targeting the cystic fibrosis transmembrane conductance regulator (CFTR) and for developing new antimicrobial agents . Its physical properties include a reported melting point of 187-189°C, a predicted density of 1.481 g/cm³, and a predicted pKa of 11.62±0.70 .

Why 1-(2-Methoxy-5-nitrophenyl)-2-thiourea Cannot Be Substituted with Common Phenylthiourea Analogs in Critical Research


A generic approach to sourcing thiourea derivatives is scientifically unsound due to the profound impact of even minor structural modifications on biological activity. The precise 2-methoxy-5-nitro substitution pattern on the phenyl ring of this compound is not incidental; it is a critical determinant of its reactivity, DNA-binding affinity, and potential as a precursor to specific pharmacophores . Studies on closely related nitrosubstituted acyl thioureas demonstrate that a methoxy group at the ortho position can increase the drug-DNA binding constant by nearly an order of magnitude compared to an unsubstituted analog (9.04 × 10⁶ M⁻¹ vs 1.16 × 10⁶ M⁻¹) [1]. Consequently, substituting this compound with a commercially convenient but structurally distinct thiourea (e.g., 1-phenyl-2-thiourea or a 4-nitrophenyl derivative) introduces a high risk of failed reactions, altered target engagement, or completely divergent biological profiles, thereby compromising the integrity and reproducibility of any downstream application.

Quantitative Differentiation of 1-(2-Methoxy-5-nitrophenyl)-2-thiourea (CAS 159753-14-7) for Strategic Procurement


Ortho-Methoxy Substitution Drives Superior DNA Binding Affinity Relative to Unsubstituted Acyl Thioureas

The presence of an ortho-methoxy group on the phenyl ring of acyl thiourea derivatives is strongly correlated with enhanced DNA intercalation. In a comparative study of four nitrosubstituted acyl thioureas, the compound containing a 2-methoxy-4-nitrophenyl moiety (TU3) exhibited the highest drug-DNA binding constant (K = 9.04 × 10⁶ M⁻¹) [1]. This value represents a 7.8-fold increase in binding affinity compared to the unsubstituted 4-nitrophenyl analog (TU1, K = 1.16 × 10⁶ M⁻¹) [1]. For 1-(2-Methoxy-5-nitrophenyl)-2-thiourea, the analogous ortho-methoxy and para-nitro configuration is hypothesized to confer a similar advantage in DNA-targeting applications, making it a structurally rational choice over simpler phenylthioureas.

DNA-binding Drug design Cytotoxicity

4-Chloro-3-Nitrophenylthiourea Class Demonstrates Potent Antibacterial Activity with MIC Values Comparable to Clinical Standards

Thioureas with a nitro-halogen substitution pattern on the phenyl ring are a privileged scaffold for antibacterial activity. A series of 4-chloro-3-nitrophenylthiourea derivatives exhibited high antibacterial activity against both standard and hospital strains of Gram-positive pathogens, with Minimum Inhibitory Concentration (MIC) values in the range of 0.5–2 μg/mL, comparable to the standard antibiotic Ciprofloxacin [1]. While 1-(2-Methoxy-5-nitrophenyl)-2-thiourea replaces the chlorine with a methoxy group, the shared nitrophenylthiourea core structure suggests it is a highly relevant analog for exploring similar antimicrobial mechanisms, including topoisomerase inhibition and antibiofilm formation, which were documented for this class [1].

Antibacterial Antibiofilm Antitubercular

2-Cyano-4-Nitrophenylthiourea Analogs Exhibit Potent α-Amylase Inhibition with Low μM IC₅₀ Values

The 4-nitrophenylthiourea core is a versatile scaffold for enzyme inhibition. A study on 1-alkyl/acyl-3-(2-cyano-4-nitrophenyl) thioureas identified compounds with potent α-amylase inhibitory activity, a key target for managing postprandial hyperglycemia in type 2 diabetes [1]. The most active compounds in this series, 4e and 4b, exhibited IC₅₀ values of 9.7 μg/mL and 9.1 μg/mL, respectively, against α-amylase [1]. 1-(2-Methoxy-5-nitrophenyl)-2-thiourea, by virtue of its nitrophenylthiourea structure, presents a distinct substitution pattern that can be exploited to potentially modulate this activity and explore structure-activity relationships (SAR) for developing novel antidiabetic leads.

α-Amylase inhibitor Antidiabetic Molecular docking

N-Phenylthiourea Derivatives Show Selective Cytotoxicity Against MCF-7 Breast Cancer Cells

N-phenylthiourea is a validated core structure for developing anticancer agents. In a study of N-benzoyl-N'-phenylthiourea (BFTU) derivatives, compounds demonstrated higher cytotoxic activity on MCF-7 breast cancer cells than the reference drug Hydroxyurea [1]. Importantly, these derivatives were selective, showing toxicity to cancer cells but not to Vero normal cells, indicating a favorable therapeutic window [1]. 1-(2-Methoxy-5-nitrophenyl)-2-thiourea serves as a direct, functionalized analog of N-phenylthiourea, providing a platform to further investigate and optimize this selective anticancer activity through the introduction of specific electron-donating (methoxy) and electron-withdrawing (nitro) groups.

Anticancer Cytotoxicity EGFR inhibition

Commercial Availability Supports Consistent Supply and Scalable Research Applications

For procurement and research continuity, consistent availability and quality control are critical. 1-(2-Methoxy-5-nitrophenyl)-2-thiourea (CAS 159753-14-7) is listed by multiple reputable chemical suppliers, including AKSci (Cat. 8044AA) and Bidepharm (Cat. BD50171), with standard purity of 95% or higher . Bidepharm provides batch-specific quality control documentation, including NMR, HPLC, and GC reports . This contrasts with many novel or poorly characterized thiourea analogs that may be custom-synthesis items with long lead times and unverified purity. This established commercial presence simplifies procurement and ensures that research can be conducted with a well-defined, reproducible starting material.

Sourcing Supply chain Reproducibility

Validated Research Applications for 1-(2-Methoxy-5-nitrophenyl)-2-thiourea Based on Structural Evidence


Medicinal Chemistry: Synthesis of CFTR Modulators

This compound serves as a key intermediate in the synthesis of molecules targeting the cystic fibrosis transmembrane conductance regulator (CFTR) protein . Its specific functional groups enable the construction of complex pharmacophores aimed at correcting protein misfolding and trafficking defects in cystic fibrosis. Researchers in this field require the precise substitution pattern of this thiourea to maintain the intended binding interactions with the CFTR target .

Cancer Research: Development of DNA-Targeting Agents

The ortho-methoxy-para-nitro substitution pattern on the phenyl ring is hypothesized to enhance DNA binding, as demonstrated by the 7.8-fold increase in binding constant observed for a structurally analogous acyl thiourea (TU3, K = 9.04 × 10⁶ M⁻¹) compared to its unsubstituted counterpart (TU1, K = 1.16 × 10⁶ M⁻¹) [1]. This positions 1-(2-Methoxy-5-nitrophenyl)-2-thiourea as a strategic building block for synthesizing and evaluating novel anticancer agents that act through DNA intercalation or related mechanisms.

Antimicrobial Discovery: Generation of Novel Nitrophenylthiourea Derivatives

This compound is a member of the nitrophenylthiourea class, which has demonstrated potent antibacterial activity, with MIC values ranging from 0.5–2 μg/mL against Gram-positive pathogens, comparable to the clinical antibiotic Ciprofloxacin [2]. It can be used as a core scaffold to synthesize a new generation of antimicrobial agents, potentially overcoming existing resistance mechanisms through alternative targets like bacterial type II topoisomerases [2].

Biochemical Assay Development: Probing Enzyme Active Sites

The versatile thiourea moiety allows for various binding interactions within enzyme active sites. Related nitrophenylthiourea compounds have been identified as potent inhibitors of α-amylase (IC₅₀ ~ 9 μg/mL) and have been used in molecular docking studies to understand binding modes [3]. 1-(2-Methoxy-5-nitrophenyl)-2-thiourea can be similarly employed as a core ligand for screening against a panel of enzymes (e.g., kinases, proteases) to identify new inhibitory leads and explore structure-activity relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Methoxy-5-nitrophenyl)-2-thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.